molecular formula C18H23F2N5O4S2 B610998 SRT3109 CAS No. 1204707-71-0

SRT3109

Cat. No.: B610998
CAS No.: 1204707-71-0
M. Wt: 475.5 g/mol
InChI Key: QVKPEMXUBULFBM-RISCZKNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for SRT3109 are not extensively detailed in the available literature. it is known that the compound is synthesized and supplied as a powder with a purity of ≥ 98% . The compound is stable when stored at -20°C for up to three years in its powdered form . Industrial production methods for this compound are not publicly disclosed, likely due to proprietary reasons.

Chemical Reactions Analysis

SRT3109 undergoes various chemical reactions, primarily involving its role as a CXCR2 antagonist. The compound is known to interact with CXCR2, inhibiting its activity with a pIC50 value of 8.2 . The specific types of reactions, common reagents, and conditions used in these reactions are not extensively documented. it is known that the compound is soluble in DMSO at concentrations of ≥ 100 mg/mL .

Properties

IUPAC Name

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKPEMXUBULFBM-RISCZKNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659631
Record name N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204707-71-0
Record name AZD-5122
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204707710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-5122
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KT86HK4WX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the purpose of using a carbon-14 labeled version of AZD5122 in the research?

A1: Researchers synthesized [(14)C]AZD5122, a version of the drug where a carbon atom in the pyrimidine ring is replaced with its radioactive isotope, carbon-14. [] This modification allowed them to conduct a microtracer study. In this type of study, a very small dose of the radioactive drug is administered alongside a standard dose of the non-radioactive drug. This technique helps determine the absolute oral bioavailability of AZD5122. By tracking the radioactive signal from [(14)C]AZD5122 in the body, scientists can accurately measure how much of the orally administered drug reaches the bloodstream compared to the intravenously administered dose. This information is crucial for understanding the drug's pharmacokinetic profile in humans. []

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